molecular formula C27H28FN3O6 B12750301 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate CAS No. 123575-22-4

9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate

Cat. No.: B12750301
CAS No.: 123575-22-4
M. Wt: 509.5 g/mol
InChI Key: BZPHKELBMUVEBR-WLHGVMLRSA-N
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Description

9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate is a synthetic organic compound. It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various amines. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.

    Temperature and Pressure: Reactions may be carried out under reflux conditions or at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.

Medicine

Medicinally, 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It could be a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline Derivatives: Other cinnoline derivatives may share similar structural features and biological activities.

    Fluorinated Aromatics: Compounds with fluorine atoms in their aromatic rings often exhibit unique chemical and biological properties.

Uniqueness

What sets 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate apart is its specific combination of functional groups and fluorination, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

CAS No.

123575-22-4

Molecular Formula

C27H28FN3O6

Molecular Weight

509.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-(dimethylamino)propoxy]phenyl]-9-fluoro-5,6-dihydrobenzo[h]cinnolin-3-one

InChI

InChI=1S/C23H24FN3O2.C4H4O4/c1-15(26(2)3)14-29-20-10-8-19(9-11-20)27-22(28)12-17-5-4-16-6-7-18(24)13-21(16)23(17)25-27;5-3(6)1-2-4(7)8/h6-13,15H,4-5,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BZPHKELBMUVEBR-WLHGVMLRSA-N

Isomeric SMILES

CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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